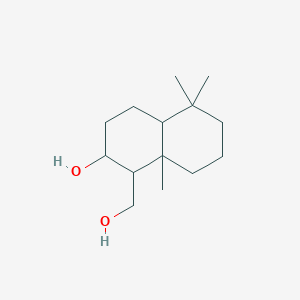
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- is a complex organic compound with the molecular formula C20H34O2 and a molecular weight of 306.4828 . This compound is also known by other names such as Labda-8(20),13-diene-15,19-diol, (E)-, and (+)-Agathadiol . It is a derivative of naphthalene and is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms added to the naphthalene ring system.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- can be compared with similar compounds such as:
2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: This compound has a similar naphthalene-based structure but differs in the position and type of functional groups.
1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-: Another related compound with variations in the side chains and functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares the naphthalene core but has different substituents and degrees of hydrogenation.
These comparisons highlight the uniqueness of 1-Naphthalenemethanol, decahydro-2-hydroxy-5,5,8a-trimethyl- in terms of its specific functional groups and structural configuration.
Eigenschaften
CAS-Nummer |
59633-91-9 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H26O2/c1-13(2)7-4-8-14(3)10(9-15)11(16)5-6-12(13)14/h10-12,15-16H,4-9H2,1-3H3 |
InChI-Schlüssel |
QMHYASWEIMWPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1CCC(C2CO)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)
![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

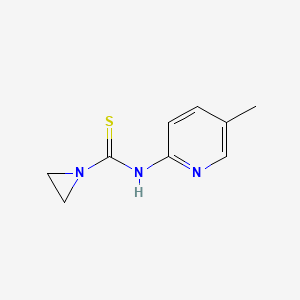
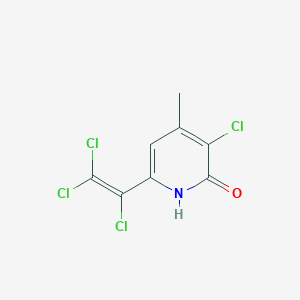
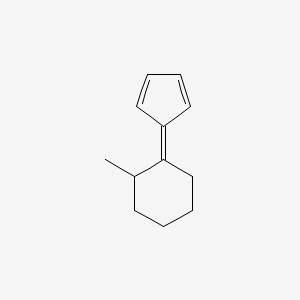
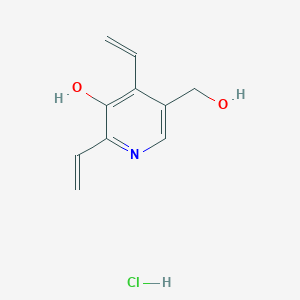

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

acetate](/img/structure/B14600638.png)
